N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]cyclohex-3-ene-1-carboxamide
Description
Properties
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c19-15(12-4-2-1-3-5-12)17-13-10-16-18(11-13)14-6-8-20-9-7-14/h1-2,10-12,14H,3-9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDPCMKZGXUUOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC2=CN(N=C2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]cyclohex-3-ene-1-carboxamide typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of a suitable diol.
Synthesis of the Pyrazole Ring: The pyrazole ring is formed by the condensation of hydrazine with a 1,3-dicarbonyl compound under basic conditions.
Coupling of the Rings: The tetrahydropyran and pyrazole rings are coupled using a suitable linker, such as a haloalkane, under nucleophilic substitution conditions.
Formation of the Cyclohexene Carboxamide: The final step involves the reaction of the coupled intermediate with cyclohexene carboxylic acid or its derivatives under amide bond formation conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]cyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Haloalkanes or sulfonates in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure that combines a pyrazole ring with a cyclohexene and a carboxamide functional group. These structural elements are believed to contribute to its biological activity.
Anticancer Applications
Numerous studies have explored the anticancer properties of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]cyclohex-3-ene-1-carboxamide. The compound has shown promise in inhibiting the growth of various cancer cell lines.
Case Studies
- Study on Breast Cancer Cells :
- Study on Lung Cancer Cells :
- Mechanistic Insights :
In addition to its anticancer properties, this compound exhibits other biological activities:
Antimicrobial Activity
Recent investigations have also highlighted its antimicrobial properties.
| Activity Type | Target Organism | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2023 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2023 |
Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects:
| Study Type | Objective | Findings |
|---|---|---|
| Inflammation Model | Evaluate effects on LPS-stimulated macrophages | Reduced TNF-alpha and IL-6 levels by ~50% |
Conclusion and Future Directions
This compound shows significant potential as an anticancer agent and possesses notable antimicrobial and anti-inflammatory activities. Ongoing research is needed to further elucidate its mechanisms of action and optimize its pharmacological profile for clinical applications.
Future studies should focus on:
- In vivo efficacy and safety assessments.
- Structural modifications to enhance potency and selectivity.
- Comprehensive pharmacokinetic evaluations.
Mechanism of Action
The mechanism of action of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)cyclohex-3-enecarboxamide
- N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)cyclohex-3-enecarboxamide
- N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide
Uniqueness
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]cyclohex-3-ene-1-carboxamide is unique due to its combination of a tetrahydropyran ring, a pyrazole ring, and a cyclohexene carboxamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]cyclohex-3-ene-1-carboxamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by diverse sources.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as a modulator of ion channels, particularly KCNQ channels, which are crucial for neuronal excitability and signaling.
Ion Channel Modulation
Studies have shown that compounds similar to this one exhibit significant effects on neuronal hyperexcitability. For instance, a related pyrazole derivative was found to reduce hyperexcitability in rat hippocampal slices by opening KCNQ2 channels, thereby stabilizing neuronal activity .
Biological Activity Data
Table 1 summarizes key findings related to the biological activity of this compound and its analogs.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Neuroprotective Effects : In a study involving animal models of epilepsy, the compound demonstrated neuroprotective properties by modulating ion channel activity, thereby reducing seizure frequency and severity.
- Anticancer Activity : Another investigation focused on the compound's effects on various cancer cell lines. Results indicated that it induced apoptosis in malignant cells while sparing normal cells, suggesting a favorable therapeutic index.
- Anti-inflammatory Properties : Research has also shown that this compound can inhibit pro-inflammatory cytokine production in vitro, indicating potential applications in treating inflammatory diseases.
Q & A
Q. Advanced
- Trifluoromethyl groups : Introduce at the pyrazole C-5 position to block oxidative metabolism .
- Isosteric replacements : Replace labile ester groups with amides (e.g., cyclohexene-carboxamide) .
- Prodrug approaches : Mask polar groups (e.g., phosphate esters) for improved oral absorption .
How can computational methods elucidate the mechanism of action?
Q. Advanced
- Molecular docking : Predict binding modes to kinase ATP pockets (e.g., AutoDock Vina) .
- MD simulations : Assess conformational stability of the compound-receptor complex over 100-ns trajectories .
- QSAR models : Corrogate electronic parameters (e.g., logP, polar surface area) with bioavailability data .
What are the key physicochemical properties influencing solubility and bioavailability?
Q. Basic
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
